9-(2,4,6-Trimethylphenyl)-9H-carbazole

Luminescent organic radicals OLED emitter Photoluminescence blueshift

Designing high-efficiency TADF or luminescent radical emitters requires precise steric control of the carbazole donor. The planar 9-phenylcarbazole analog introduces unwanted π-stacking and red-shifted emission. - **Performance advantage:** Mes₂CzBTM radical achieves PLQY 21.0% (10.5× parent) with 41 nm blueshift (672 nm). - **Thermal stability:** T_d 301 °C in air - 47 °C higher than Ph₂CzBTM - survives sublimation. - **Steric lock:** Large mesityl-carbazole dihedral angle suppresses aggregation, modulates HOMO for perovskite HTLs. Supplied as a high-purity synthetic intermediate for OLED and solar cell R&D.

Molecular Formula C21H19N
Molecular Weight 285.4 g/mol
CAS No. 327162-78-7
Cat. No. B12587317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2,4,6-Trimethylphenyl)-9H-carbazole
CAS327162-78-7
Molecular FormulaC21H19N
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)N2C3=CC=CC=C3C4=CC=CC=C42)C
InChIInChI=1S/C21H19N/c1-14-12-15(2)21(16(3)13-14)22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-13H,1-3H3
InChIKeyRCSVFOIVLUAFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(2,4,6-Trimethylphenyl)-9H-carbazole: Sterically Shielded Carbazole Building Block


9-(2,4,6-Trimethylphenyl)-9H-carbazole (CAS 327162-78-7) is an N-aryl carbazole derivative in which the carbazole nitrogen is substituted with a mesityl (2,4,6-trimethylphenyl) group . This substitution introduces significant steric bulk and modulates the electron-donating character of the carbazole core, distinguishing it from simpler N-phenylcarbazole analogs. The compound serves primarily as a synthetic intermediate and building block for advanced optoelectronic materials, including thermally activated delayed fluorescence (TADF) emitters, luminescent organic radicals, and hole-transport materials in organic light-emitting diodes (OLEDs) and perovskite solar cells [1]. Its molecular formula is C₂₁H₁₉N with a molecular weight of 285.38 g/mol .

1 Sterically shielded carbazole building block — mesityl N-substitution enforces a large dihedral angle, modulating donor character for optoelectronic material synthesis.
2 TADF emitter and radical OLED precursor — supports synthesis of CzBTM-type donor–acceptor radicals with tunable emission wavelength.
3 Hole-transport material intermediate — N-aryl substitution enables HOMO-level modulation for perovskite solar cell HTM design.

Why Generic N-Aryl Carbazoles Cannot Substitute This Compound


The mesityl substituent in 9-(2,4,6-Trimethylphenyl)-9H-carbazole is not a functionally inert replacement for a simple phenyl or alkyl group. The three ortho- and para-methyl groups enforce a large dihedral angle between the mesityl ring and the carbazole plane, which fundamentally alters frontier molecular orbital distribution, suppresses intermolecular π–π stacking, and blocks reactive sites on the carbazole core [1]. In radical-based emitters, this steric effect confines the β-LUMO to the acceptor moiety, increases the transition energy, and yields a rare blueshifted emission compared to phenyl-substituted or unsubstituted parent radicals [1]. In hole-transport and TADF host materials, the altered HOMO energy level and reduced aggregation directly impact charge mobility, film morphology, and device stability [2]. Consequently, substituting 9-(2,4,6-Trimethylphenyl)-9H-carbazole with 9-phenylcarbazole or 9-alkylcarbazole in a validated formulation will predictably shift emission color, reduce quantum yield, and compromise thermal stability, invalidating device performance specifications.

Target
9-(2,4,6-Trimethylphenyl)-9H-carbazole — mesityl N-substituted
9-Phenylcarbazole
Reduced steric bulk may shift emission color, lower quantum yield, and alter orbital alignment; reported 11 nm redshift and 2.1× lower PLQY in radical emitters.
9-Alkylcarbazole
Lacks aryl-mediated electronic modulation; thermal stability and film morphology may not transfer to validated high-temperature OLED fabrication workflows.
Unsubstituted carbazole
Absence of N-substitution leaves reactive sites exposed; reported 71°C lower Td and significantly higher non-radiative decay rate in radical emitter context.

Quantitative Comparator Evidence vs. Closest Analogs


Emission Blueshift in Radical Emitters

In CzBTM-type donor–acceptor radicals, replacement of the carbazole N-phenyl substituent with a 2,4,6-trimethylphenyl group produces a significant hypsochromic shift in photoluminescence. Mes₂CzBTM emits at 672 nm, representing a 41 nm blueshift versus the parent CzBTM (713 nm) and an 11 nm blueshift versus the phenyl-substituted analog Ph₂CzBTM (683 nm) [1]. The trend is confirmed by TD-DFT calculations showing D₁ transition energies of 2.27 eV (Mes₂CzBTM) > 2.21 eV (Ph₂CzBTM) > 2.19 eV (CzBTM) [1].

Emission Blueshift
Head-to-head
672 nm (Mes₂CzBTM) vs 683 nm (Ph₂CzBTM) vs 713 nm (CzBTM)
Δ = –11 nm / –41 nm
D₁: 2.27 eV > 2.21 eV > 2.19 eV
Reported hypsochromic shift enables orange-red emission inaccessible with phenyl or unsubstituted analogs.
Cyclohexane, RT; TD-DFT B3LYP/6-31G(d,p) validated.
Luminescent organic radicals OLED emitter Photoluminescence blueshift

Photoluminescence Quantum Yield Enhancement

Introduction of 2,4,6-trimethylphenyl groups onto the carbazole-donor side of CzBTM radicals dramatically increases the absolute photoluminescence quantum yield (PLQY). Mes₂CzBTM achieves a PLQY of 21.0% in cyclohexane, a 10.5-fold improvement over the parent CzBTM (2.0%) and a 2.1-fold improvement over the phenyl-substituted analog Ph₂CzBTM (9.9%) [1]. The enhancement is attributed to steric suppression of non-radiative decay: the knr of Mes₂CzBTM is substantially lower due to restricted molecular rotation and vibration imposed by the bulky mesityl groups [1].

PLQY Enhancement
Head-to-head
Φ_f = 21.0% (Mes₂CzBTM)
10.5× vs CzBTM (2.0%)
2.1× vs Ph₂CzBTM (9.9%)
τ = 15.2 ns
Reported quantum yield context; steric suppression of non-radiative decay supports higher emitter efficiency.
Integrating sphere; cyclohexane, RT; Edinburgh FLS1000.
Photoluminescence quantum yield Radical emitter Non-radiative decay suppression

Thermal Stability Improvement

The 2,4,6-trimethylphenyl substituent significantly elevates the thermal decomposition temperature (T_d, 5% weight loss) of CzBTM-type radicals. Mes₂CzBTM exhibits a T_d of 301 °C in air and 311 °C in nitrogen, compared to only 230 °C (air) and 241 °C (N₂) for the parent CzBTM [1]. The phenyl-substituted analog Ph₂CzBTM shows intermediate values of 254 °C (air) and 273 °C (N₂), indicating that the additional methyl groups on the mesityl ring provide further thermal protection beyond simple phenyl substitution [1]. The enhanced stability is attributed to blockage of reactive chlorine sites and increased steric hindrance reducing molecular thermal vibrations [1].

Thermal Stability
Head-to-head
Td = 301°C air / 311°C N₂ (Mes₂CzBTM)
Δ = +71°C air / +70°C N₂ vs CzBTM
Δ = +47°C air / +38°C N₂ vs Ph₂CzBTM
Reported thermal stability margin supports higher-temperature processing and extended device lifetime evaluation.
TGA at 10°C/min; TA Instruments Q600.
Thermogravimetric analysis OLED material stability Decomposition temperature

Frontier Orbital Energy Shifts

DFT calculations reveal that the 2,4,6-trimethylphenyl substituent raises the frontier orbital energy levels of the radical. The α-SOMO and β-SUMO of Mes₂CzBTM are –4.71 eV and –2.67 eV, respectively, compared to –4.99 eV and –3.01 eV for the parent CzBTM [1]. The phenyl-substituted analog Ph₂CzBTM shows intermediate values of –4.67 eV and –2.74 eV. The elevation of the β-SUMO (the accepting orbital) by +0.34 eV versus the parent indicates a weakening of the electron-accepting ability of the radical center, consistent with the observed blueshift and reduced charge-transfer character [1].

Orbital Energy Shift
Head-to-head
α-SOMO: –4.71 eV
β-SUMO: –2.67 eV (Mes₂CzBTM)
Δβ-SUMO = +0.34 eV vs CzBTM
Δβ-SUMO = +0.07 eV vs Ph₂CzBTM
Reported orbital alignment context; elevated β-SUMO modulates reverse intersystem crossing driving force.
DFT B3LYP/6-31G(d,p); gas phase.
Frontier molecular orbitals α-SOMO β-SUMO Electrochemical energy levels

Procurement-Relevant Application Scenarios


High-PLQY Radical-Based OLED Emitters

When developing room-temperature luminescent radical emitters for OLEDs where 100% internal quantum efficiency is theoretically achievable, 9-(2,4,6-trimethylphenyl)-9H-carbazole is the donor precursor of choice. The derived Mes₂CzBTM radical delivers a PLQY of 21.0%—10.5× higher than the parent CzBTM—and a 41 nm blueshifted emission at 672 nm, enabling orange-red emission that is inaccessible with the 9-phenylcarbazole analog (Ph₂CzBTM, PLQY 9.9%, 683 nm) [1]. This combination of efficiency and color tuning is essential for display applications targeting the BT.2020 color gamut.

High-Temperature-Processed OLED Devices

For OLED manufacturing requiring vacuum thermal evaporation or high-temperature annealing, materials derived from 9-(2,4,6-trimethylphenyl)-9H-carbazole offer a critical thermal stability advantage. Mes₂CzBTM exhibits a decomposition temperature (T_d) of 301 °C in air, exceeding the parent CzBTM by 71 °C and the phenyl-substituted Ph₂CzBTM by 47 °C [1]. This margin ensures that the emissive layer survives purification by gradient sublimation and maintains morphological stability during prolonged device operation.

Hole-Transport Material Design for Perovskite Solar Cells

The steric and electronic effects of the mesityl group on the carbazole nitrogen modulate the HOMO energy level and hole-transport properties of carbazole-based small-molecule hole-transport materials (HTMs) [1]. Computational studies on carbazole derivatives indicate that the position and nature of N-aryl substituents significantly influence hole mobility and interfacial charge transfer in perovskite solar cells [2]. Procuring 9-(2,4,6-trimethylphenyl)-9H-carbazole as a synthetic intermediate enables the rational design of HTMs with precisely positioned HOMO levels for energy-level matching with perovskite absorbers.

Steric Effects in Carbazole-Based TADF Emitters

In the systematic investigation of structure–property relationships for TADF materials, 9-(2,4,6-trimethylphenyl)-9H-carbazole serves as a key comparator building block. Its large dihedral angle between the mesityl and carbazole planes provides a well-defined steric perturbation that can be contrasted with the more planar 9-phenylcarbazole [1]. This allows researchers to deconvolute steric versus electronic contributions to the singlet–triplet energy gap (ΔE_ST), reverse intersystem crossing rate (k_RISC), and concentration-dependent quenching, accelerating the rational design of next-generation TADF emitters [1].

Application
Selection Property
Validation Focus
Radical-based OLED emitter synthesis
Donor precursor steric profile
PLQY and emission wavelength validation in target host matrix
High-temperature OLED fabrication
Thermal decomposition margin
TGA profile and sublimation recovery verification
Perovskite solar cell HTM design
HOMO level modulation context
Hole mobility and energy-level alignment with perovskite absorber
TADF structure–property relationship studies
Steric vs electronic deconvolution
ΔE_ST and k_RISC comparison against planar N-aryl analogs
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